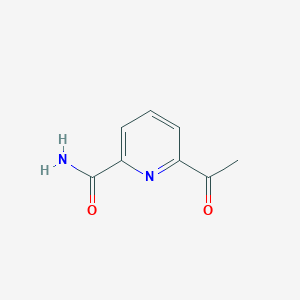

2-Pyridinecarboxamide, 6-acetyl-(9CI)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyridinecarboxamide, 6-acetyl-(9CI), also known as 6-acetylpicolinamide, 6-acetylpyridine-2-carboxamide, and 6-Acetyl-2-pyridinecarboxamide, is a chemical compound with the molecular formula C8H8N2O2 .

Synthesis Analysis

2-Pyridinecarboxamide can be synthesized from 2-picoline through a two-step reaction. Initially, 2-picoline is converted into 2-cyanopyridine by ammoxidation in a stainless-steel fixed-bed reactor at 370°C with V2O5 loaded on TiO2 as a catalyst. The 2-cyanopyridine is then transformed into 2-pyridinecarboxamide through oxidation hydrolysis in a basic solution using MnO2 as an oxidant at 70°C .Molecular Structure Analysis

The crystal structure of 2-pyridinecarboxamide was investigated using X-ray diffraction and SHELX 2018/3 (sh) software. The result indicated that 2-pyridinecarboxamide crystallized in the monoclinic system, space group P21/n with a = 5.207(2), b = 7.097(3), c = 16.243(6) Å, V = 595.7 (4) Å3; Z = 4 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Pyridinecarboxamide include ammoxidation and oxidation hydrolysis .Physical And Chemical Properties Analysis

The molecular weight of 2-Pyridinecarboxamide, 6-acetyl-(9CI) is 164.16 . More detailed physical and chemical properties were not found in the search results.Mechanism of Action

While the specific mechanism of action for 2-Pyridinecarboxamide, 6-acetyl-(9CI) is not mentioned in the search results, it’s worth noting that pyrimidines, a class of compounds to which it is related, have been studied for a wide variety of effects. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Future Directions

Research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines suggest several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . These could potentially apply to 2-Pyridinecarboxamide, 6-acetyl-(9CI) and its derivatives.

properties

IUPAC Name |

6-acetylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-5(11)6-3-2-4-7(10-6)8(9)12/h2-4H,1H3,(H2,9,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJVUGMHRVDIBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC(=CC=C1)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/structure/B150100.png)

![[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B150104.png)